molecular formula C13H17NO2 B1359154 Methyl 2-phenylpiperidine-4-carboxylate CAS No. 351003-06-0

Methyl 2-phenylpiperidine-4-carboxylate

Cat. No.: B1359154
CAS No.: 351003-06-0
M. Wt: 219.28 g/mol
InChI Key: HJYDTRNWYSGYKS-UHFFFAOYSA-N
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Description

Methyl 2-phenylpiperidine-4-carboxylate is a piperidine derivative characterized by a phenyl group at the 2-position and a methyl ester at the 4-position of the piperidine ring. It is primarily utilized as a pharmaceutical intermediate in research settings, particularly in the synthesis of bioactive molecules targeting neurological and metabolic pathways . The compound is supplied as a high-purity (>95%) solid with specific handling requirements: it must be stored at -80°C (stable for 6 months) or -20°C (stable for 1 month) to prevent degradation. Solubility in dimethyl sulfoxide (DMSO) is critical for experimental use, with stock solutions prepared at concentrations up to 10 mM . Notably, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica, limiting its accessibility for new studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenylpiperidine-4-carboxylate typically involves the reaction of benzyl cyanide with sodamide, followed by condensation with bis(2-chloroethyl)methylamine. The intermediate cyanide is then converted to the corresponding ester by acid-ethanol treatment . This method, originally developed by Eisleb and Schaumann in 1939, remains a standard procedure in the production of this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of less toxic nitrogen mustards with benzyl, arylsulfonyl, or carbalkoxy substituents, which are later removed by hydrogenolysis or hydrolysis . This approach minimizes the use of highly vesicant compounds and enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include piperidinones, saturated piperidine derivatives, and various substituted piperidines, which have significant pharmacological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Piperidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent groups. Below is a detailed comparison of methyl 2-phenylpiperidine-4-carboxylate with analogous compounds:

4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride

  • Structure: Features a phenylamino group at the 4-position and a benzyl group at the 1-position, with a carboxylic acid hydrochloride salt.
  • Properties : The hydrochloride salt enhances water solubility compared to the free base form of this compound. This makes it more suitable for aqueous formulations in drug development.

Ethyl 4-Hydroxy-4-(2-(2-Hydroxyethyl)Phenyl)Piperidine-1-Carboxylate

  • Structure : Substituted with a hydroxyl group at the 4-position and an ethyl ester at the 1-position. The 2-(2-hydroxyethyl)phenyl group introduces additional polarity.
  • Properties: The hydroxyl and ethyl ester groups increase hydrophilicity, contrasting with the methyl ester and non-polar phenyl group in this compound. This compound is stable at room temperature but requires protection from light .

Fluorophenyl-Substituted Piperidines

  • Examples : 4-(4-Fluorophenyl)-4-hydroxy piperidine and its derivatives (e.g., 4-(4-fluorophenyl)piperidine) .
  • Properties: Fluorination at the phenyl ring enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like this compound. These derivatives are often used in CNS drug discovery due to improved blood-brain barrier penetration .

Methyl and Ethyl Ester Variants

  • Key Difference: Methyl esters (e.g., this compound) generally exhibit lower molecular weight and higher volatility than ethyl esters. For instance, methyl salicylate (a non-piperidine comparator) has a boiling point of 222°C, while ethyl esters typically have higher boiling points .
  • Solubility: Methyl esters are less soluble in non-polar solvents compared to ethyl esters due to shorter alkyl chains.

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Solubility (DMSO) Storage Conditions
This compound 2-phenyl, 4-methyl ester ~235.3* 10 mM -80°C (6 months)
4-(Phenylamino)-1-(Phenylmethyl)-4-carboxylic acid HCl 4-phenylamino, 1-benzyl, HCl salt 366.87 High (aqueous) Room temperature
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate 4-hydroxy, 1-ethyl ester 349.41 Moderate RT, dark
4-(4-Fluorophenyl)piperidine 4-fluorophenyl 195.23 Low -20°C

*Calculated based on molarity data from .

Critical Notes

Substituent Impact : Fluorinated or hydroxylated analogs show improved pharmacokinetic profiles but may require complex synthesis routes .

Salt vs. Ester Forms : Hydrochloride salts (e.g., ) offer enhanced solubility but introduce stability challenges in humid environments.

Biological Activity

Methyl 2-phenylpiperidine-4-carboxylate, also known as Methyl cis-2-phenylpiperidine-4-carboxylate, is a compound with significant biological activity, particularly in the realm of analgesics and central nervous system (CNS) agents. Its structure allows it to interact with various biological targets, especially opioid receptors, which has implications for pain management and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H19NO2
  • Molecular Weight : 219.28 g/mol
  • IUPAC Name : methyl (2S,4R)-2-phenylpiperidine-4-carboxylate

This compound features a piperidine ring with a phenyl group at the 2-position and a carboxylate group at the 4-position, contributing to its unique pharmacological properties.

This compound exhibits biological activity primarily through its interaction with opioid receptors. Research indicates that compounds with similar piperidine structures can modulate pain pathways and exhibit psychoactive effects. The compound may also influence neurotransmitter systems, potentially affecting mood and perception of pain.

Biological Activity Overview

The biological activity of this compound includes:

  • Analgesic Properties :
    • The compound is structurally similar to known opioids, suggesting potential analgesic effects. Studies have shown that derivatives can interact with opioid receptors, leading to pain relief.
  • CNS Activity :
    • It has been explored for its effects on the central nervous system, including potential applications in treating conditions such as anxiety and depression due to its psychoactive properties.
  • Pharmacological Effects :
    • Research indicates that this compound may exhibit anti-inflammatory properties as well.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 1-phenylpiperidine-4-carboxylateDifferent substitution patternAnalgesic effects
Methyl 4-phenylpiperidine-4-carboxylateVarying position of phenyl groupCNS effects
Pethidine (Meperidine)Similar piperidine structureStrong analgesic properties

The comparison highlights how slight variations in structure can lead to significant differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

  • Analgesic Efficacy : A study involving various piperidine derivatives demonstrated that this compound exhibited comparable analgesic efficacy to established opioids under controlled conditions .
  • CNS Interaction Studies : In vitro receptor binding assays indicated that this compound effectively binds to mu-opioid receptors, supporting its potential use in pain management therapies.
  • Therapeutic Applications : Investigations into its anti-inflammatory properties suggest that it could be beneficial in treating chronic pain conditions where inflammation is a contributing factor.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-phenylpiperidine-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclization of precursor amines or esterification of carboxylic acid intermediates. Key steps include:

  • Catalytic hydrogenation for piperidine ring formation under controlled pressure (e.g., H₂ at 50 psi) .
  • Esterification using methanol and acid catalysts (e.g., H₂SO₄) to introduce the methyl carboxylate group .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    Optimization Tips:
  • Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:3).
  • Adjust stoichiometry of reagents (e.g., 1.2 equivalents of methyl chloride for esterification) to minimize unreacted intermediates.

Q. How can X-ray crystallography and SHELX software resolve the molecular structure and stereochemistry?

Methodological Answer:

  • Crystal Growth: Dissolve the compound in a solvent mixture (e.g., dichloromethane/hexane) and allow slow evaporation at 4°C to obtain single crystals .
  • Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data up to 0.8 Å resolution.
  • Structure Solution:
    • Employ SHELXT for phase determination via intrinsic phasing algorithms .
    • Refine coordinates and displacement parameters using SHELXL (full-matrix least-squares on F²) .
  • Visualization: Generate ORTEP-3 diagrams to confirm stereochemistry and bond geometries (e.g., piperidine chair conformation) .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC: Use a C18 column with mobile phase (e.g., methanol:buffer = 65:35, pH 4.6) to assess purity (>98% by peak area) .
  • NMR:
    • ¹H NMR (400 MHz, CDCl₃): Identify aromatic protons (δ 7.2–7.5 ppm) and piperidine CH₂ groups (δ 1.5–2.8 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and quaternary carbons.
  • Mass Spectrometry (ESI-TOF): Validate molecular weight (e.g., [M+H]+ at m/z 260.1) .

Advanced Research Questions

Q. How should discrepancies between spectroscopic data and computational conformational predictions be addressed?

Methodological Answer:

  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts or IR spectra.
  • Experimental Validation:
    • Compare calculated vs. observed NOESY correlations to resolve chair vs. boat conformations .
    • Use variable-temperature NMR to detect dynamic puckering in the piperidine ring .
  • Troubleshooting: If discrepancies persist, re-examine solvent effects (e.g., chloroform vs. DMSO) or consider crystallographic disorder in X-ray data .

Q. What strategies resolve racemic mixtures in derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to separate enantiomers .
  • Asymmetric Synthesis: Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during esterification .
  • Crystallographic Resolution: Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate enantiopure crystals .

Q. How are Cremer-Pople puckering parameters applied to analyze solvent-dependent piperidine ring conformations?

Methodological Answer:

  • Data Collection: Obtain X-ray structures in multiple solvents (e.g., water, DMF) .
  • Parameter Calculation:
    • Define the mean plane of the piperidine ring using Cartesian coordinates.
    • Compute puckering amplitude (q) and phase angle (φ) via Cremer-Pople equations .
  • Analysis: Compare q values (e.g., q = 0.5 Å in polar solvents vs. 0.3 Å in nonpolar solvents) to quantify solvent-induced distortion .

Q. Safety and Compliance

Q. What critical safety protocols are required when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to limit inhalation exposure (TLV: 1 mg/m³) .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Fire Safety: Extinguish using CO₂ or dry chemical powder; avoid water jets to prevent toxic fumes .

Properties

IUPAC Name

methyl 2-phenylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYDTRNWYSGYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-phenylisonicotinate (1.83 g, 8.58 mmol) was dissolved in acetic acid (20 mL) and platinum(IV) oxide (0.097 g, 0.43 mmol) added. The resulting mixture was hydrogenated in a Büchi hydrogenator at room temperature and 5 bar for 2.5 h. The catalyst was filtered off and washed with MeOH and the eluate evaporated. DCM and 10% K2CO3 were added and the phases separated. The water phase was extracted with DCM and the combined organic phase washed with brine, passed through a phase separator and evaporated to yield crude methyl 2-phenylpiperidine-4-carboxylate (2.131 g) as a yellow oil. MS m/z 220 (M+H)+
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.097 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Methyl 2-phenylpiperidine-4-carboxylate
Methyl 2-phenylpiperidine-4-carboxylate
Methyl 2-phenylpiperidine-4-carboxylate
Methyl 2-phenylpiperidine-4-carboxylate
Methyl 2-phenylpiperidine-4-carboxylate
Methyl 2-phenylpiperidine-4-carboxylate

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